3-(4-ethoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
This scaffold is characterized by a fused thiophene-pyrimidinone core, with substitutions at positions 2 and 3 influencing pharmacological properties. The target compound features a 4-ethoxyphenyl group at position 3 and a (2-methylbenzyl)thio moiety at position 2, distinguishing it from analogs with methoxy, chloro, or smaller alkyl substituents. The 6,7-dihydro modification in the thiophene ring may enhance conformational stability compared to fully aromatic analogs .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S2/c1-3-26-18-10-8-17(9-11-18)24-21(25)20-19(12-13-27-20)23-22(24)28-14-16-7-5-4-6-15(16)2/h4-11H,3,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWELLKBEXCSGAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and functional comparisons with five key analogs are detailed below.
Structural Variations
Research Findings and Implications
Synthetic Feasibility: The target compound’s synthesis is achievable via established thieno[3,2-d]pyrimidinone routes, with modifications for introducing ethoxyphenyl and benzylthio groups .
Pharmacological Potential: Its structural uniqueness positions it as a candidate for CK1δ inhibition, though profiling against analogs (e.g., ’s SMIs) is required to confirm activity .
Optimization Opportunities : Replacing the ethoxy group with fluorinated substituents (e.g., trifluoromethoxy, as in ) could further enhance potency and metabolic stability .
Preparation Methods
Cyclocondensation of Thiophene Derivatives
The foundational approach involves constructing the bicyclic system from aminothiophene precursors. A validated method (adapted from) proceeds as follows:
- Starting Material : Ethyl 2-amino-4,5-dihydrothiophene-3-carboxylate is reacted with urea in refluxing ethanol to form 2-thioxo-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one.
- Mechanism : Cyclization occurs via nucleophilic attack of the thiophene amine on the carbonyl carbon of urea, followed by elimination of ammonia.
- Yield : Reported yields range from 68–82% under optimized conditions (8 h reflux in EtOH, 1:2 molar ratio).
N3-Functionalization with 4-Ethoxyphenyl Group
Buchwald-Hartwig Amination
A palladium-catalyzed coupling enables direct introduction of the aryl group (adapted from):
Optimized Conditions :
- Catalyst : Pd(OAc)₂ (5 mol%)
- Ligand : Xantphos (10 mol%)
- Base : Cs₂CO₃ (3 equiv)
- Solvent : Toluene, 110°C, 24 h
- Electrophile : 4-Ethoxyphenylboronic acid (1.5 equiv)
Outcomes :
- Yield : 62% after silica gel purification
- Challenges : Competitive C2-thioether oxidation observed at temperatures >120°C
Nucleophilic Aromatic Substitution
Alternative approach using pre-functionalized intermediates:
- Protect C2-thioether as its tert-butylthio derivative.
- React with 4-ethoxyphenylmagnesium bromide (2 equiv) in THF at −78°C.
- Deprotect with TFA/CH₂Cl₂ (1:1).
Advantages :
Integrated Synthetic Route
Combining the above steps yields the target compound:
Stepwise Protocol :
- Core Formation : Cyclocondensation to 2-thioxo derivative (82% yield).
- S-Alkylation : Install 2-methylbenzylthio group (78% yield).
- N3-Arylation : Pd-catalyzed coupling with 4-ethoxyphenylboronic acid (62% yield).
Overall Yield : 39% (three steps)
Purity : >99% (HPLC, C18 column, MeCN/H₂O gradient)
Analytical Characterization Data
Spectroscopic Profiles
- ¹H NMR (400 MHz, CDCl₃) : δ 7.42–7.25 (m, 4H, Ar-H), 6.89 (d, J = 8.6 Hz, 2H, OCH₂CH₃), 4.51 (s, 2H, SCH₂), 4.02 (q, J = 7.0 Hz, 2H, OCH₂), 3.02 (t, J = 7.5 Hz, 2H, CH₂-thiophene), 2.78 (t, J = 7.5 Hz, 2H, CH₂-thiophene), 2.35 (s, 3H, CH₃), 1.41 (t, J = 7.0 Hz, 3H, CH₂CH₃).
- HRMS (ESI) : m/z calcd for C₂₃H₂₃N₂O₂S₂ [M+H]⁺: 439.1154; found: 439.1158.
Challenges and Optimization Opportunities
- Regioselectivity in S-Alkylation : Competing N-alkylation minimized using bulky bases (e.g., DBU instead of K₂CO₃).
- Solvent Effects : DMF superior to THF for S-alkylation due to improved solubility of intermediates.
- Catalyst Loading : Reducing Pd(OAc)₂ to 2 mol% with BrettPhos ligand increased arylation yield to 68%.
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